(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protective group, a 4-fluorophenyl group, and a hydroxypropanoic acid moiety. This structure suggests that it could be a β-analogue of aromatic amino acids, which are important in the synthesis of peptides and in medicinal chemistry due to their ability to influence the conformation and biological activity of peptide sequences.
Synthesis Analysis
The synthesis of related β-amino acid derivatives has been described in the literature. For instance, the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are structurally similar to the compound of interest, involves electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. The tert-butyl bromoacetate can be used as an electrophile, followed by the introduction of nitrogen through the Curtius reaction . Although the exact synthesis of the compound is not detailed, the methodologies described could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes a chiral center at the 2-hydroxypropanoic acid position and another at the amino group position, resulting in the (2S,3S) configuration. The presence of the Boc group provides steric bulk and protects the amino functionality during synthetic procedures. The 4-fluorophenyl group is a common motif in medicinal chemistry, often used to modulate the biological activity and metabolic stability of pharmaceuticals.
Chemical Reactions Analysis
The Boc-protected amino acid can undergo various chemical reactions, particularly in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation. The fluorine atom on the phenyl ring can be involved in halogen bonding and can influence the electronic properties of the molecule, potentially affecting its reactivity in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The Boc group would increase the molecule's steric bulk and hydrophobicity, while the fluorine atom would contribute to the molecule's lipophilicity and could affect its hydrogen bonding capacity. The hydroxy group would provide a site for hydrogen bonding and could increase the compound's solubility in polar solvents.
Scientific Research Applications
-
Synthetic Organic Chemistry
- The Boc group finds large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
-
Biosynthetic and Biodegradation Pathways
-
Biocatalytic Processes
properties
IUPAC Name |
(2S,3S)-3-(4-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOBBUWJBOPQEM-QWRGUYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)F)[C@@H](C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376150 |
Source
|
Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
CAS RN |
959583-77-8 |
Source
|
Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.